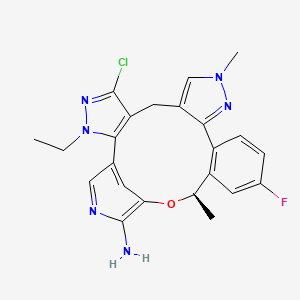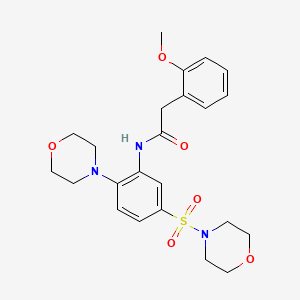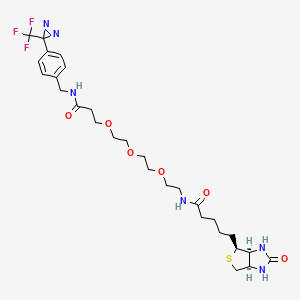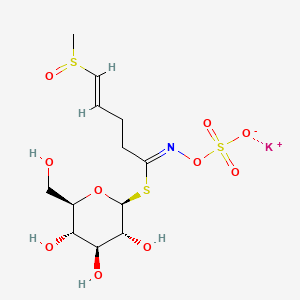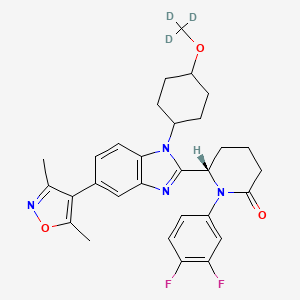
EP300/Cbp-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EP300/Cbp-IN-2 is a small molecule inhibitor that targets the bromodomains of the E1A-associated protein p300 (EP300) and the CREB-binding protein (CBP). These proteins are histone acetyltransferases that play crucial roles in regulating gene expression by acetylating histones and other proteins. This compound has shown potential in preclinical studies for its ability to inhibit the activity of these proteins, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The preparation of EP300/Cbp-IN-2 involves several synthetic routes and reaction conditions. One method includes the use of high-throughput fragment docking to identify a bromodomain inhibitor featuring a 3-methyl-cinnoline acetyl-lysine mimic. This inhibitor is then used to develop a proteolysis-targeting chimera (PROTAC) compound that selectively targets EP300 and CBP for degradation . Industrial production methods for this compound are still under development, but they typically involve optimizing the synthetic route for large-scale production while ensuring high purity and yield.
Analyse Chemischer Reaktionen
EP300/Cbp-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
EP300/Cbp-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of EP300 and CBP in gene regulation and chromatin remodeling.
Biology: It helps in understanding the molecular mechanisms of EP300 and CBP in various biological processes, such as cell differentiation and proliferation.
Medicine: this compound has shown potential in preclinical studies for treating cancers that are dependent on EP300 and CBP activity.
Wirkmechanismus
EP300/Cbp-IN-2 exerts its effects by inhibiting the bromodomains of EP300 and CBP, which are essential for their histone acetyltransferase activity. By binding to these bromodomains, this compound prevents the acetylation of histones and other proteins, leading to changes in gene expression and chromatin structure. This inhibition disrupts the recruitment of transcription factors and other co-activators to gene promoters and enhancers, ultimately affecting cellular processes such as proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
EP300/Cbp-IN-2 is unique in its high selectivity and potency for EP300 and CBP bromodomains. Similar compounds include:
JQAD1: A PROTAC degrader that selectively targets EP300 for degradation.
dCE-2: A structurally novel PROTAC targeting both CBP and EP300, developed using structure-based design.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications. This compound stands out for its balanced activity against both EP300 and CBP, making it a versatile tool for research and potential therapeutic use.
Eigenschaften
Molekularformel |
C30H32F2N4O3 |
|---|---|
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(trideuteriomethoxy)cyclohexyl]benzimidazol-2-yl]piperidin-2-one |
InChI |
InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1/i3D3 |
InChI-Schlüssel |
SKDNDJWEBPQKCS-QGERWLBQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2[C@@H]5CCCC(=O)N5C6=CC(=C(C=C6)F)F |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


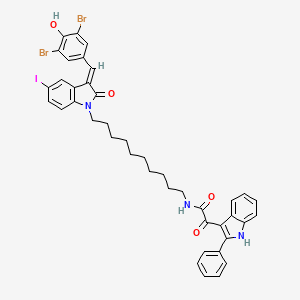
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

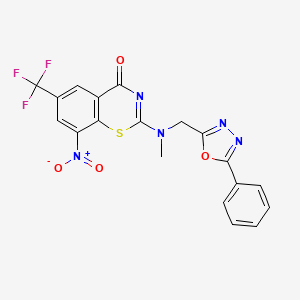
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
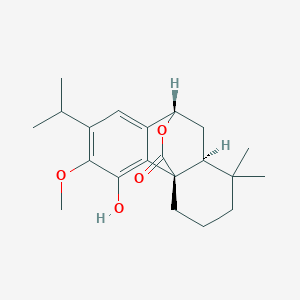
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)

